2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

CAS No.: 1027617-67-9

Cat. No.: VC3820808

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027617-67-9 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one |

| Standard InChI | InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3 |

| Standard InChI Key | YWNDIIRXPSEINS-UHFFFAOYSA-N |

| SMILES | CN1C=C2C(=N1)CCCC2=O |

| Canonical SMILES | CN1C=C2C(=N1)CCCC2=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

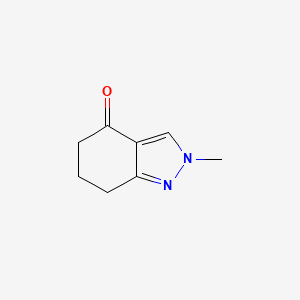

The compound is systematically named 2-methyl-6,7-dihydro-2H-indazol-4(5H)-one under IUPAC guidelines, reflecting its bicyclic structure comprising a fused pyrazole and cyclohexanone ring . Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . The CAS registry number 1027617-67-9 uniquely identifies this compound in chemical databases .

Structural Elucidation

The core structure consists of a partially hydrogenated indazole scaffold, with a methyl group at position 2 and a ketone at position 4 (Figure 1). Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals:

-

¹H NMR (DMSO-d₆): δ 1.07 (s, 6H, 2CH₃), 2.37 (s, 2H, CH₂), 2.91 (s, 2H, CH₂) .

-

¹³C NMR: Peaks at δ 173.4 (C=O) and 45.4 (CH₂) validate the ketone and methylene groups .

The planar arrangement of the pyrazole ring and the chair conformation of the cyclohexanone moiety contribute to its stereoelectronic properties .

Synthesis and Manufacturing

Cyclocondensation Approaches

A common synthesis route involves the cyclization of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione in ethanol, yielding 6,7-dihydro-1H-indazol-4(5H)-ones . Thiosemicarbazone derivatives of these intermediates undergo cyclocondensation with α- and β-haloacids in the presence of N,N′-dicyclohexylcarbodiimide (DCC), producing thiazolidin-4-ones and thiazinan-4-ones .

Table 1: Key Synthetic Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Cyclization Solvent | Ethanol, reflux | 81–85 |

| Catalyst | DCC, 0°C in THF | 72–75 |

| Purification Method | Recrystallization (hexane/EtOAc) | 95% Purity |

Alternative Routes

Hydrazine hydrate treatment of substituted cyclohexanones in methanol under acidic conditions offers a scalable pathway, as demonstrated in the synthesis of analogous indazole derivatives . This method achieves yields exceeding 80% with high regioselectivity .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exists as a white crystalline powder with a melting point range of 126–128°C . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C) .

Spectroscopic Data

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to thiazolidin-4-ones, which exhibit antimicrobial and anti-inflammatory activities . Derivatives bearing chlorophenyl substituents show enhanced bioactivity, with IC₅₀ values in the micromolar range against bacterial pathogens .

Materials Science

American Elements catalogs this compound for use in high-purity chemical synthesis, particularly in optoelectronics and semiconductor research . Its rigid bicyclic structure makes it a candidate for organic light-emitting diodes (OLEDs) .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room Temperature (20–25°C) |

| Packaging | Argon-sealed, moisture-resistant |

| Shelf Life | 24 months (unopened) |

Disposal Considerations

Incinerating contaminated waste at ≥800°C ensures complete decomposition. Aqueous solutions require neutralization with dilute HCl prior to disposal .

Related Derivatives and Analogues

Thiazolidin-4-one Derivatives

Substitution at the indazole N1 position with aryl groups (e.g., 4-chlorophenyl) enhances electrochemical stability, as evidenced by cyclic voltammetry studies . These derivatives display redox potentials between −1.2 V to +0.8 V vs. Ag/AgCl .

Tetrahydroindazole-Based Inhibitors

Recent work describes 1-(6-hydroxy-4-(1H-indol-3-yl))-4,5,6,7-tetrahydro-1H-indazoles as kinase inhibitors, showcasing the versatility of the core scaffold in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume